molecular formula C19H16N4O4S B2594979 (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 851095-98-2

(E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2594979
CAS RN: 851095-98-2
M. Wt: 396.42
InChI Key: JEAOUQIAFYHAEM-VQHVLOKHSA-N
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Description

(E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A significant body of research has been dedicated to exploring the anticancer properties of 1,3,4-oxadiazole derivatives. For instance, Altıntop et al. (2018) synthesized new 1,3,4-oxadiazole derivatives, studying their cytotoxic effects on various cancer cell lines. The study revealed potent anticancer agents against A549 and C6 cell lines, highlighting their effects on apoptosis, caspase-3 activation, and mitochondrial membrane potential. These compounds demonstrated significant Akt inhibitory activity and FAK (Phospho-Tyr397) activity inhibition, positioning them as potential orally bioavailable anticancer agents (Altıntop et al., 2018).

Apoptotic Effects

The apoptotic effects of tetrahydronaphthalene derivatives on cancer cell lines have also been investigated. Koç et al. (2017) examined the impact of six synthetic N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives on K562 human chronic myelogenous leukemia cell line. The results showed that certain compounds induced apoptosis and influenced gene expressions related to the apoptotic pathway (Koç et al., 2017).

Antibacterial Activity

Some 1,3,4-oxadiazole derivatives have displayed significant antibacterial activity, particularly against strains of Staphylococcus aureus. Soares de Oliveira et al. (2012) synthesized compounds that showed strong antibacterial activity, with potential as new drug candidates after demonstrating favorable properties in in silico studies (Soares de Oliveira et al., 2012).

Antimicrobial Assessment

Thiosemicarbazide derivatives, when used as precursors for synthesizing various heterocyclic compounds, have demonstrated antimicrobial activity. Elmagd et al. (2017) discussed this context, highlighting the potential medicinal applications of these compounds (Elmagd et al., 2017).

Photochromic Properties

The synthesis and photochromic properties of compounds containing 1,3,4-oxadiazoles have been studied for their potential applications. Shu (2011) synthesized novel photochromic compounds, analyzing their absorption properties and photochromic dynamics, demonstrating their potential in material science applications (Shu, 2011).

properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-16(9-7-15-8-10-17(28-15)23(25)26)20-19-22-21-18(27-19)14-6-5-12-3-1-2-4-13(12)11-14/h5-11H,1-4H2,(H,20,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAOUQIAFYHAEM-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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